molecular formula C22H19FN2O2S B6516121 3-(4-fluorophenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 689753-12-6

3-(4-fluorophenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B6516121
CAS RN: 689753-12-6
M. Wt: 394.5 g/mol
InChI Key: XYRDBSVGWMOFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-fluorophenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which are related to the requested compound, can be achieved by heating 3-amino-thiophene-2-carboxamides with formic acid . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides. These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Mechanism of Action

The compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione, which has been studied as a potential inhibitor against PARP-1 . PARP-1 is a DNA-binding protein involved in DNA repair damage. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Future Directions

The compound is part of a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues that have shown promising activity as potential inhibitors against PARP-1 . These compounds could be further explored for their potential in cancer treatment, given that increased PARP-1 expression is sometimes observed in various types of cancer .

properties

IUPAC Name

3-(4-fluorophenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2S/c1-13-6-4-5-7-16(13)12-24-21-19(14(2)15(3)28-21)20(26)25(22(24)27)18-10-8-17(23)9-11-18/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRDBSVGWMOFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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